4-bromo-N-[2-(phenylacetyl)phenyl]naphthalene-1-sulfonamide
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Overview
Description
4-bromo-N-[2-(phenylacetyl)phenyl]naphthalene-1-sulfonamide is a complex organic compound with the molecular formula C24H18BrNO3S This compound is characterized by the presence of a bromine atom, a phenylacetyl group, and a naphthalene-1-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(phenylacetyl)phenyl]naphthalene-1-sulfonamide typically involves multiple steps, including the bromination of naphthalene derivatives and subsequent coupling reactions. One common method involves the bromination of naphthalene-1-sulfonamide followed by the introduction of the phenylacetyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(phenylacetyl)phenyl]naphthalene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenylacetyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids from the phenylacetyl group.
Reduction: Formation of amines from the sulfonamide group.
Scientific Research Applications
4-bromo-N-[2-(phenylacetyl)phenyl]naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(phenylacetyl)phenyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and the phenylacetyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-phenylacetyl)phenyl benzoate
- 4-bromo-1,8-naphthalic anhydride
- 4-phenyl-1,8-naphthalimide
Uniqueness
4-bromo-N-[2-(phenylacetyl)phenyl]naphthalene-1-sulfonamide is unique due to its specific combination of functional groups and structural features The presence of the bromine atom, phenylacetyl group, and naphthalene-1-sulfonamide moiety provides distinct chemical and biological properties that differentiate it from similar compounds
Properties
Molecular Formula |
C24H18BrNO3S |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
4-bromo-N-[2-(2-phenylacetyl)phenyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C24H18BrNO3S/c25-21-14-15-24(19-11-5-4-10-18(19)21)30(28,29)26-22-13-7-6-12-20(22)23(27)16-17-8-2-1-3-9-17/h1-15,26H,16H2 |
InChI Key |
WPOMCBAIWHHWMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
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